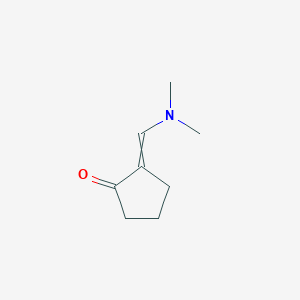

3-氮杂环戊-1-基甲基-4-甲氧基-苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-Azepan-1-ylmethyl-4-methoxy-benzaldehyde, is a derivative of azepine, which is a seven-membered heterocyclic compound containing a nitrogen atom. Azepines are of significant interest in organic chemistry due to their presence in various biologically active molecules and potential use in pharmaceuticals. The papers provided discuss different azepine derivatives and their synthesis, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of azepine derivatives can be achieved through various methods. One approach involves the thermal reaction of 3-(alk-2-enyl)benzylamino-2-(methoxycarbonyl)acrolein derivatives, which leads to the formation of 4,5-dihydro-1H-azepines stereoselectively and in good yields. This process is facilitated by an intramolecular carbonyl-ene reaction, where the methoxycarbonyl group at the 2-position plays a crucial role in the reaction's progress . Another method for synthesizing azepine derivatives is the [4 + 2] cycloaddition of photochemically generated 3-alkoxycarbonyl-1,2-didehydroazepines with enol ethers, resulting in pyrano[4,3-b]azepines . These methods highlight the versatility of azepine synthesis and the influence of substituents on the reaction pathways.

Molecular Structure Analysis

Azepine derivatives exhibit a range of molecular structures depending on the substituents and the synthesis pathway. For instance, the thermal ene reaction produces 4,5-dihydro-1H-azepines, which are partially saturated azepine rings . The photochemical [4 + 2] cycloaddition leads to the formation of pyrano[4,3-b]azepines, which contain the 3-azaheptafulvene partial structure, indicative of a complex molecular architecture . These structural variations can significantly affect the chemical properties and potential applications of azepine derivatives.

Chemical Reactions Analysis

Azepine derivatives participate in a variety of chemical reactions. The thermal ene reaction is a notable example, where conjugated diene compounds undergo an olefin-ene reaction to yield azepine derivatives . Photochemically generated azepines can engage in hetero-[4 + 2] cycloadditions with enol ethers, leading to the formation of compounds with unique structural features such as the 3-azaheptafulvene moiety . These reactions demonstrate the reactivity of azepine derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of methoxycarbonyl and ethoxycarbonyl groups, for example, can affect the solubility, stability, and reactivity of these compounds. The thermal ene reaction and the photochemical [4 + 2] cycloaddition both yield compounds with distinct properties, such as color and reactivity towards hydrolysis, hydrogenation, and complex formation . These properties are crucial for the potential application of azepine derivatives in medicinal chemistry and materials science.

科学研究应用

在蛋白激酶抑制中的应用

新型氮杂环戊烷衍生物,包括 3-氮杂环戊-1-基甲基-4-甲氧基-苯甲醛,已被制备并评估了它们对蛋白激酶 B (PKB) 和蛋白激酶 A (PKA) 的抑制作用。这些基于分子建模研究设计的化合物对 PKA 和 PKB 表现出显着的体外抑制活性。特别是其中一种化合物显示出高血浆稳定性和强效活性,使其成为进一步开发的有希望的候选者。通过与 PKA 的共晶体研究了这些分子在蛋白质内的结合相互作用和构象变化,有助于了解它们的活性 (Breitenlechner 等人,2004).

在聚合物科学中的作用

3-氮杂环戊-1-基甲基-4-甲氧基-苯甲醛及其相关化合物已被用于双醛单体的合成及其相应的聚氮杂亚甲基中。这些单体被聚合,导致产生导电的原始聚氮杂亚甲基。合成的聚合物表现出显着的电导率,并通过 FT-IR、NMR 光谱和 X 射线衍射等各种方法进行了表征。这些发现表明这些化合物在导电材料领域中的潜在用途 (Hafeez 等人,2019).

抗癌药物合成

化合物 3-氮杂环戊-1-基甲基-4-甲氧基-苯甲醛已被确定为合成小分子抗癌药物的关键中间体。已经开发出一种这种化合物的合成方法,为抗癌药物开发领域做出了重大贡献。合成的化合物及其衍生物在新型抗肿瘤药物的设计中至关重要,旨在提高选择性、效率和安全性 (Zhang 等人,2018).

属性

IUPAC Name |

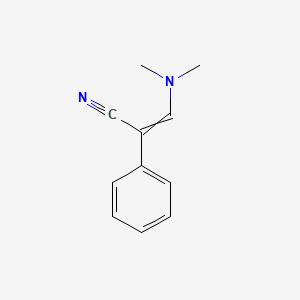

3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTVIYMOLQNWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)